Ethyl[(1-fluorocyclopentyl)methyl]amine
Overview
Description
Ethyl[(1-fluorocyclopentyl)methyl]amine is a useful research compound. Its molecular formula is C8H16FN and its molecular weight is 145.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amines can interact with a variety of biological targets. For example, many drugs that contain an amine group work by interacting with protein receptors in the body, such as G-protein coupled receptors or ion channels .
Mode of Action
The mode of action of amines can vary greatly depending on their structure and the target they interact with. Some amines can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or block it from being activated .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, the amine group in the amino acid tryptophan is involved in the synthesis of the neurotransmitter serotonin .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines can vary greatly depending on their structure. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .
Result of Action
The result of an amine’s action can vary depending on its mode of action and the biochemical pathways it is involved in. For example, amines that act as neurotransmitters can have effects on mood, cognition, and behavior .
Action Environment
The action of amines can be influenced by various environmental factors, such as pH and temperature, as well as the presence of other molecules that can interact with the amine .
Biochemical Analysis
Biochemical Properties
Ethyl[(1-fluorocyclopentyl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form imine derivatives when reacting with aldehydes or ketones, a process that is acid-catalyzed and reversible . This interaction is crucial in studying the effects of fluorine-substituted compounds on biochemical pathways. Additionally, this compound can potentially inhibit or activate specific enzymes, influencing various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form imine derivatives can impact cellular signaling and metabolic pathways, leading to changes in gene expression and cellular function . These effects make this compound a valuable tool in studying cellular responses to fluorine-substituted compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms imine derivatives with aldehydes or ketones, which can influence enzyme activity and gene expression . This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s ability to form stable imine derivatives makes it a valuable tool in studying the molecular mechanisms of fluorine-substituted compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that amines, including this compound, can undergo oxidation and other transformation processes, affecting their stability and activity . These temporal effects are crucial in understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Studies on similar compounds have shown that dosage can significantly influence the compound’s effects on cellular function and overall health . Understanding the dosage effects of this compound is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the degradation of aliphatic amines and amides The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGCIYUPTXJJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.